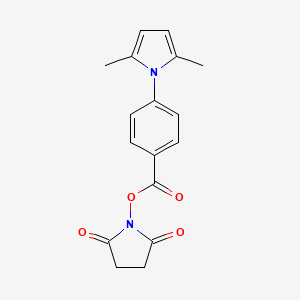

4-N-Maleimidobenzoic acid-NHS

描述

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is a compound that serves as a versatile linker in bioconjugation and protein labeling applications. It is specifically designed to react with thiol groups, forming covalent linkages that facilitate the coupling of proteins, peptides, or other molecules to thiol-bearing biomolecules. The N-hydroxysuccinimide ester component reacts efficiently with primary amines, such as those found in the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a stable covalent bond .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester typically involves the reaction of 4-Maleimidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in a solvent like tetrahydrofuran at -15°C for 2 hours, followed by room temperature for 3 hours. This method yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

化学反应分析

Types of Reactions

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether linkages.

Common Reagents and Conditions

Primary Amines: React with the N-hydroxysuccinimide ester under neutral or slightly basic conditions.

Thiol Groups: React with the maleimide group under mild conditions to form stable thioether bonds.

Major Products Formed

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with thiol groups.

科学研究应用

Chemical Properties and Structure

4-N-Maleimidobenzoic acid-NHS has a molecular formula of and a molecular weight of approximately 328.28 g/mol. The compound features two reactive groups: an NHS ester that reacts with amines and a maleimide group that reacts with thiols, allowing for selective conjugation with biomolecules.

Bioconjugation

Bioconjugation is one of the primary applications of this compound. It facilitates the linking of proteins, peptides, or other biomolecules to surfaces or each other, enhancing the development of biosensors and drug delivery systems. The compound's ability to form stable covalent bonds with nucleophilic groups makes it invaluable for creating complex biomolecular architectures.

Protein Labeling

The compound is extensively used for labeling proteins with fluorophores or other tags, which aids in studying protein interactions in various biological assays. This application is crucial for understanding cellular processes and protein functions.

Drug Development

In pharmaceutical research, this compound is instrumental in designing targeted therapies by enabling the conjugation of therapeutic agents to specific cellular targets. This targeted approach improves drug efficacy while minimizing side effects, making it particularly valuable in cancer treatment.

Diagnostics

The compound plays a significant role in creating diagnostic tools, including assays and imaging agents. By attaching biomolecules to solid supports, it enhances the sensitivity and specificity of diagnostic tests, aiding in early disease detection.

Material Science

In material science, this compound is applied in developing advanced materials like hydrogels and nanomaterials. These materials have applications in drug release systems and tissue engineering, showcasing the compound's versatility beyond biological applications.

Case Study 1: Targeted Drug Delivery Systems

A study demonstrated the use of this compound in developing targeted drug delivery systems for cancer therapy. By conjugating chemotherapeutic agents to antibodies using this compound, researchers achieved selective targeting of cancer cells while reducing systemic toxicity.

Case Study 2: Diagnostic Assay Development

Another research project utilized this compound to enhance the sensitivity of enzyme-linked immunosorbent assays (ELISA). The compound was used to label antibodies effectively, resulting in improved detection limits for various biomarkers associated with diseases.

作用机制

The mechanism of action of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester involves the formation of covalent bonds with specific functional groups on biomolecules. The maleimide group selectively reacts with thiol groups, forming stable thioether linkages. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds. These reactions facilitate the coupling of various molecules, enabling their use in bioconjugation and protein labeling .

相似化合物的比较

Similar Compounds

3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Similar in structure and function, used as a protein crosslinker.

m-Maleimidobenzoyl-N-hydroxysuccinimide ester: Another variant used in bioconjugation and protein labeling.

Uniqueness

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is unique due to its specific reactivity with both thiol and primary amine groups, making it highly versatile for various bioconjugation applications. Its ability to form stable covalent bonds under mild conditions sets it apart from other similar compounds .

生物活性

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide (NHS) is a compound widely utilized in bioconjugation and protein labeling, playing a crucial role in various biological applications. This article delves into its biological activity, applications, and research findings, supported by data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 217.178 g/mol

- CAS Number : 17057-04-4

- Density : 1.5 g/cm³

- Boiling Point : 447.1 °C at 760 mmHg

- Flash Point : 224.2 °C

Biological Applications

4-N-Maleimidobenzoic acid-NHS is primarily used for:

- Bioconjugation : This compound facilitates the linking of biomolecules, such as proteins and antibodies, enhancing their functionality for drug delivery systems .

- Diagnostics : It plays an essential role in developing diagnostic assays by allowing precise labeling of biomolecules, which improves the sensitivity and specificity of tests .

- Protein Engineering : Researchers utilize this compound to modify proteins for various applications, including creating novel therapeutics that can better target diseases .

- Vaccine Development : Its ability to conjugate antigens to carriers makes it valuable in designing effective vaccines that elicit stronger immune responses .

- Cancer Therapy : The compound is utilized in developing targeted cancer therapies by attaching cytotoxic agents to cancer-targeting antibodies, improving treatment efficacy .

Case Study 1: Cancer Targeting with Maleimide Conjugates

A study investigated the use of maleimide-based conjugates for targeted drug delivery in cancer therapy. The conjugates were designed to attach cytotoxic agents to antibodies targeting specific cancer cells. The results demonstrated significantly improved efficacy in delivering therapeutic agents directly to tumor sites compared to traditional methods.

| Parameter | Conjugate Type | Efficacy (%) | Target Cells |

|---|---|---|---|

| Maleimide-Antibody Conjugate | Cytotoxic Agent A | 85 | HER2-positive cells |

| Control (Free Drug) | N/A | 30 | HER2-positive cells |

Case Study 2: Diagnostic Assay Development

In another study, researchers developed a diagnostic assay using this compound for the detection of specific biomarkers associated with diseases. The assay demonstrated high specificity and sensitivity, making it a promising tool for early disease detection.

| Assay Type | Sensitivity (%) | Specificity (%) | Biomarker Detected |

|---|---|---|---|

| Maleimide-Based Immunoassay | 95 | 90 | Cancer Biomarker X |

| Traditional Assay | 70 | 75 | Cancer Biomarker X |

The mechanism through which this compound exerts its biological activity involves the formation of stable thioether bonds with thiol groups on proteins or peptides. This reaction is facilitated by the maleimide group, which reacts selectively with free thiols under physiological conditions, allowing for precise conjugation without disrupting the bioactivity of the biomolecules involved.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZMVGSEGJHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。